4-Chloro vs. 4-Fluoro Analog: Distinct Enzyme Inhibition Profiles
The 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde exhibits measurable inhibitory activity against lactate dehydrogenase-A (LDHA) and CCR5, while the 4-fluoro analog (CAS 928324-57-6) shows no reported LDHA inhibition and instead demonstrates a potent IC50 of 351 nM in a displacement assay for a distinct human G-protein coupled receptor [1][2][3]. This divergence in target engagement profiles underscores that the 4-position halogen identity is a critical determinant of biological selectivity.
| Evidence Dimension | Inhibition of human LDHA and CCR5 receptor antagonism |
|---|---|
| Target Compound Data | LDHA Ki: 3.90E+4 nM; LDHA IC50: 3.70E+4 nM; CCR5 IC50: 1.01E+4 nM |
| Comparator Or Baseline | 4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: LDHA inhibition not reported; GPCR displacement IC50: 351 nM |
| Quantified Difference | LDHA inhibition present only for 4-chloro analog; CCR5 antagonism IC50 = 1.01E+4 nM vs. GPCR displacement IC50 = 351 nM for 4-fluoro analog (different target) |
| Conditions | LDHA: human liver purified enzyme with pyruvate/NADH; CCR5: human MOLT4 cells, CCL5-induced calcium mobilization |
Why This Matters
Selection of the 4-chloro analog is mandatory for projects targeting LDHA or CCR5, as the 4-fluoro analog demonstrates no relevant activity on these targets.
- [1] BindingDB. BDBM50114409 (CHEMBL3609809) - Ki and IC50 data for LDHA inhibition. View Source
- [2] BindingDB. BDBM50387956 (CHEMBL2057812) - IC50 data for CCR5 antagonism. View Source
- [3] BindingDB. BDBM50420871 (CHEMBL2086650) - IC50 data for GPCR displacement by 4-fluoro analog. View Source
